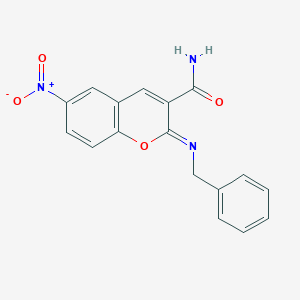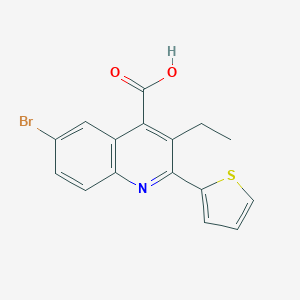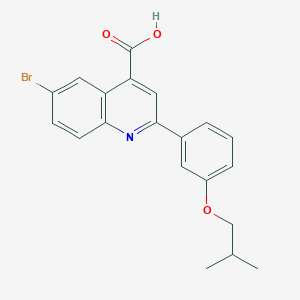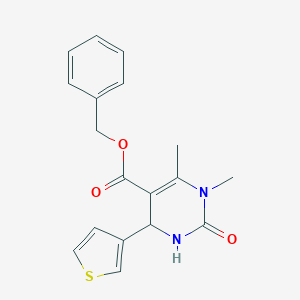
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-nitrobenzaldehyde with benzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzylimino group can be reduced to a benzylamine using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 2-(benzylamino)-6-nitro-2H-chromene-3-carboxamide.
Reduction: 2-(benzylamino)-6-amino-2H-chromene-3-carboxamide.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzylamino)-6-nitro-2H-chromene-3-carboxamide
- 2-(benzylimino)-6-amino-2H-chromene-3-carboxamide
- 2-(benzylamino)-6-chloro-2H-chromene-3-carboxamide
Highlighting Uniqueness
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylimino and nitro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C17H13N3O4 |
|---|---|
Molekulargewicht |
323.3g/mol |
IUPAC-Name |
2-benzylimino-6-nitrochromene-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c18-16(21)14-9-12-8-13(20(22)23)6-7-15(12)24-17(14)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,21) |
InChI-Schlüssel |
RUOPBMRBMAEHKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444414.png)


![9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444418.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B444420.png)
![2-(propan-2-yloxy)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B444425.png)
![2-(Ethylsulfanyl)ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B444427.png)
![11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444428.png)
![3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444429.png)
![11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444430.png)

![3-[4-(diethylamino)phenyl]-10-hexanoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444433.png)
![8-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444436.png)
![10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444437.png)
